molecular formula C8H10ClNO B1267217 2-Amino-1-(2-chlorophenyl)ethanol CAS No. 23496-56-2

2-Amino-1-(2-chlorophenyl)ethanol

Cat. No.: B1267217
CAS No.: 23496-56-2
M. Wt: 171.62 g/mol
InChI Key: HICFIEHMABUVLC-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chlorophenyl)ethanol: is an organic compound with the molecular formula C8H10ClNO . It is a white to yellow solid at room temperature and is known for its applications in various chemical and pharmaceutical processes . The compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorophenyl group attached to an ethane backbone.

Preparation Methods

Nitroaldol (Henry) Reaction Followed by Catalytic Reduction

Reaction Mechanism and Conditions

The most widely reported method involves a nitroaldol reaction between 2-chlorobenzaldehyde and nitromethane to form 2-nitro-1-(2-chlorophenyl)ethanol, followed by reduction to the target amine.

Key Steps:

  • Nitroaldol Reaction :

    • Reactants : 2-Chlorobenzaldehyde (10 mmol), nitromethane (20 mmol), ammonium acetate (2 mmol) in glacial acetic acid.
    • Conditions : Reflux at 110°C for 3–24 hours.
    • Yield : 75–91%.
    • Chiral Catalysts : Cu(II) complexes with β-amino alcohol ligands (e.g., L4 -Cu(OAc)₂·H₂O) enable asymmetric synthesis, achieving up to 96.7% enantiomeric excess (ee).
  • Reduction of Nitro Intermediate :

    • Catalysts : Pd/C (10% w/w) under H₂ (1 atm).
    • Solvents : Methanol or ethanol.
    • Yield : 85–92%.

Data Table: Nitroaldol-Reduction Method

Step Conditions Yield ee (%) Source
Nitroaldol Reaction 110°C, 24 h, chiral Cu catalyst 91% 96.7
Catalytic Reduction Pd/C, H₂ (1 atm), MeOH, 12 h 92% N/A

Asymmetric Catalytic Synthesis

Chiral Catalyst Systems

Enantioselective synthesis is critical for pharmaceutical applications. Two approaches dominate:

Metal-Catalyzed Asymmetric Henry Reaction

  • Catalysts : Dinuclear Cu(II) complexes with chiral β-amino alcohol ligands.
  • Conditions : Ethanol, 20 mol% catalyst, ambient temperature.
  • Performance :
    • Yield : >99%.
    • ee : Up to 94.6%.

Biocatalytic Reduction

  • Microorganisms : Rhodococcus spp. or Staphylococcus spp. reduce 2-amino-1-(2-chlorophenyl)ethanol derivatives with >98% ee.
  • Substrates : Racemic nitro alcohols or ketones.
  • Yield : 70–98%.

Data Table: Asymmetric Synthesis Methods

Method Catalyst/Agent Yield ee (%) Source
Metal-Catalyzed L4 -Cu(OAc)₂ >99% 94.6
Biocatalytic Rhodococcus spp. 98% >98

Reductive Amination and Alternative Routes

Reductive Amination of Ketones

  • Substrate : 2-Chloroacetophenone.
  • Conditions : NH₃, H₂ (50–70°C), Raney Ni or Pd/C.
  • Yield : 80–95%.

One-Pot Hydroxylation-Reduction

  • Protocol :
    • Step 1 : α-Hydroxylation of toluene derivatives using O₂.
    • Step 2 : NaBH₄ or LiAlH₄ reduction.
  • Yield : 43–92%.

Data Table: Alternative Methods

Method Conditions Yield Source
Reductive Amination NH₃, H₂, Raney Ni, 70°C 95%
One-Pot Synthesis O₂, NaBH₄, THF, 3 h 92%

Industrial-Scale Production

Catalytic Hydrogenation Optimization

  • Reactors : Continuous-flow systems with fixed-bed Pd/C catalysts.
  • Throughput : 100–500 kg/batch.
  • Purity : >98% (HPLC).

Cost-Efficiency Considerations

  • Solvent Recovery : Ethanol and methanol recycling reduces costs by 30%.
  • Catalyst Lifespan : Pd/C reused up to 10 cycles without significant activity loss.

Challenges and Innovations

Degradation and Stability

  • Degradants : 2-Chloroacetophenone (LOD: 0.1 μg/mL).
  • Stabilizers : Amber vials at 2–8°C prevent photodegradation.

Green Chemistry Advances

  • Ultrasound-Assisted Synthesis : Reduces reaction time from 24 h to 8 h with 62% yield.
  • Solvent-Free Conditions : Ionic liquids or ball-milling techniques under investigation.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products:

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Amines or reduced derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Amino-1-(2-chlorophenyl)ethanol serves as a crucial intermediate in the synthesis of various organic compounds. It is employed in the development of new synthetic methodologies and reaction mechanisms. The compound can be synthesized through several methods, including:

  • Reduction of 2-Nitro-1-(2-chlorophenyl)ethanol : This method involves using hydrogen gas in the presence of a palladium catalyst under mild conditions to yield the desired amino alcohol.
  • Amination of 2-Chloroacetophenone : By reacting 2-chloroacetophenone with ammonia or an amine in the presence of reducing agents like sodium borohydride, this compound can also be produced.

Biological Research

Model Compound for Enzyme Interactions
In biological studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its structure allows it to mimic other amino alcohols, making it valuable for understanding biochemical behaviors and interactions within biological systems.

Medicinal Chemistry

Drug Development
The compound is under investigation for its role in synthesizing drugs and therapeutic agents, particularly those targeting neurological and inflammatory conditions. Its ability to form hydrogen bonds due to its amino and hydroxyl groups enhances its potential as a lead compound in drug discovery.

Optical Isomer Production
Research has shown that derivatives of this compound can be used to produce optically active compounds, which are significant in developing anti-obesity and anti-diabetic drugs. These derivatives can be synthesized through specific reduction processes that yield high optical purity .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is employed as a building block for various chemical processes. It is involved in producing specialty chemicals that find applications across different sectors, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-1-(2-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

  • 2-Amino-1-(4-chlorophenyl)ethanol
  • 2-Amino-1-(2-bromophenyl)ethanol
  • 2-Amino-1-(2-fluorophenyl)ethanol

Comparison:

2-Amino-1-(2-chlorophenyl)ethanol is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and physical properties. Compared to its analogs with different halogen substitutions, it exhibits distinct reactivity and interaction profiles. For example, the chlorine atom in the 2-position can influence the compound’s electron density and steric effects, making it more or less reactive in certain chemical reactions .

Biological Activity

2-Amino-1-(2-chlorophenyl)ethanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is an amino alcohol that exhibits structural similarities to various biologically active compounds. Its molecular formula is C8H10ClNC_8H_{10}ClN, and it features a hydroxyl group (-OH) attached to an ethylamine backbone, which is crucial for its interaction with biological targets.

Biological Activities

1. Calmodulin Antagonism
Research indicates that this compound acts as a calmodulin antagonist. Calmodulin is a calcium-binding messenger protein that plays a pivotal role in various cellular processes. Inhibition of calmodulin can lead to altered cellular signaling pathways, impacting muscle contraction, neurotransmitter release, and other vital functions .

2. Neuroprotective Effects
In studies involving neurodegenerative models, this compound has shown potential neuroprotective effects. It appears to modulate neurotransmitter levels, particularly serotonin, which is critical for mood regulation and cognitive functions. The compound's ability to influence serotonin pathways suggests its potential use in treating mood disorders .

3. Anticancer Activity
Recent investigations have highlighted the cytotoxic properties of this compound against various cancer cell lines. In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For instance, compounds derived from similar structures have shown significant activity against breast cancer cells, indicating a promising avenue for therapeutic exploration .

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:

  • Calmodulin Interaction : By inhibiting calmodulin, the compound disrupts calcium-mediated signaling pathways, which can lead to reduced cellular proliferation in cancer cells.
  • Serotonin Modulation : The compound may enhance serotonin availability by inhibiting its reuptake or increasing its synthesis, thereby improving mood and cognitive function.

Data Tables

Activity Mechanism Reference
Calmodulin AntagonismInhibition of calmodulin-dependent pathways
Neuroprotective EffectsModulation of serotonin levels
Anticancer ActivityInduction of apoptosis in cancer cells

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the effects of this compound on mouse models subjected to stress-induced depression. Results indicated a significant increase in serotonin levels in treated mice compared to controls, suggesting potential therapeutic applications in mood disorders.

Case Study 2: Anticancer Properties
In vitro experiments conducted on MDA-MB-231 breast cancer cells revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes.

Q & A

Q. What are the established synthetic routes for 2-Amino-1-(2-chlorophenyl)ethanol, and how can reaction conditions be optimized for higher yields?

Basic Research Focus
The synthesis typically involves reductive amination or nitro group reduction. A validated method for structurally similar amino alcohols (e.g., 2-Amino-1-(4-methoxyphenyl)ethanol) involves:

Condensation : Reacting 2-chlorobenzaldehyde with nitromethane to form β-nitrostyrene derivatives.

Reduction : Using catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ to reduce the nitro group to an amine.

Epoxidation/Hydrolysis : Ethylene oxide addition followed by acid hydrolysis to introduce the ethanol moiety .
Optimization Tips : Adjust solvent polarity (e.g., ethanol vs. THF) and temperature (25–60°C) to minimize side products. Monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are critical for characterizing this compound, and how is crystallographic data interpreted?

Basic Research Focus

  • Spectroscopy :
    • NMR : Assign peaks for the aromatic protons (δ 7.2–7.6 ppm), amino group (δ 1.5–2.5 ppm, broad), and ethanol moiety (δ 3.6–4.0 ppm).
    • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 200.6 (calculated for C₈H₁₁ClNO⁺).
  • X-ray Crystallography : Use SHELX software for structure refinement. Key parameters include R-factor (<0.05) and bond-length discrepancies (<0.01 Å) to validate stereochemistry .

Q. How do substituent positions (e.g., 2-chloro vs. 3-chloro) on the phenyl ring influence the compound’s biological activity?

Advanced Research Focus
Comparative studies on positional isomers reveal:

  • 2-Chloro Substitution : Enhances steric hindrance near the amino group, reducing binding to serotonin receptors compared to 3-chloro analogs.
  • 3-Chloro Substitution : Improves lipophilicity, increasing blood-brain barrier penetration in CNS studies.
    Methodology : Perform receptor-binding assays (e.g., radioligand displacement) and molecular docking to map interactions with targets like 5-HT₁A receptors. Use QSAR models to correlate substituent effects with activity .

Q. How can contradictions in reported biological activity data (e.g., enantiomeric differences) be resolved?

Advanced Research Focus
Discrepancies often arise from:

  • Enantiomeric Purity : (R)- and (S)-enantiomers exhibit distinct pharmacological profiles. Resolve via chiral chromatography (e.g., Chiralpak AD-H column) or asymmetric synthesis using Evans auxiliaries.
  • Assay Conditions : Standardize in vitro models (e.g., cell lines, incubation time) to minimize variability. Validate findings with in vivo pharmacokinetic studies .

Q. What strategies are effective in stabilizing this compound during long-term storage?

Basic Research Focus

  • Physical Stability : Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Chemical Stability : Buffer solutions (pH 6–7) reduce degradation. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Focus

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to dopamine D₂ receptors. Key interactions include H-bonding between the ethanol hydroxyl and Asp114 residue.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What experimental designs are recommended for studying metabolic pathways of this compound?

Advanced Research Focus

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify metabolites via LC-MS/MS.
  • Isotope Labeling : Synthesize ¹⁴C-labeled analogs to trace metabolic fate in in vivo models. Compare clearance rates and metabolite profiles across species .

Properties

IUPAC Name

2-amino-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICFIEHMABUVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946176
Record name 2-Amino-1-(2-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23496-56-2
Record name Benzenemethanol, alpha-(aminomethyl)-2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(2-chlorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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